molecular formula C15H15FN4O B2694073 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone CAS No. 2097912-58-6

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2694073
CAS No.: 2097912-58-6
M. Wt: 286.31
InChI Key: UBLCSWQKFPMULD-UHFFFAOYSA-N
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Description

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Batch Processing: For small-scale production, batch processing with careful control of reaction conditions.

    Continuous Flow Chemistry: For larger-scale production, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its triazole and azetidine moieties which are known to exhibit biological activity.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-cyclopropyl-1H-1,2,3-triazol-1-yl)methanone
  • (2-fluorophenyl)azetidin-1-ylmethanone

Uniqueness

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone: is unique due to its combination of a triazole ring, azetidine ring, and fluorophenyl group, which may confer distinct biological properties and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c16-13-4-2-1-3-12(13)15(21)19-7-11(8-19)20-9-14(17-18-20)10-5-6-10/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLCSWQKFPMULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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